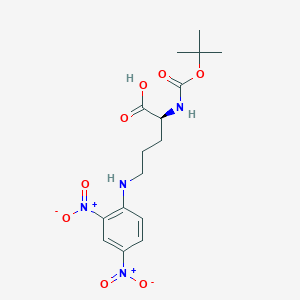

Boc-Lys(Ac)-OH

Descripción general

Descripción

“Boc-Lys(Ac)-OH” is a compound that is commonly used in solution phase peptide synthesis . It is a fluorescent substrate for histone deacetylases (HDACs) .

Synthesis Analysis

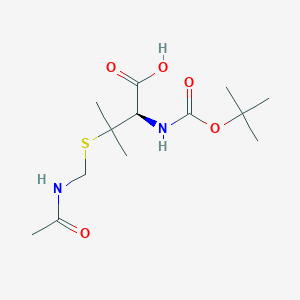

“Boc-Lys(Ac)-OH” has been used in the synthesis of a potential compound by conjugating the substrate moiety Boc-Lys(Ac), which serves as a masking group . This compound was created for selective cancer therapy that utilizes increased HDAC and tumour-associated protease activities produced in malignant cancer cells .Molecular Structure Analysis

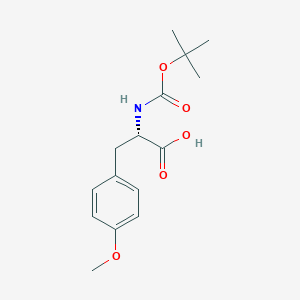

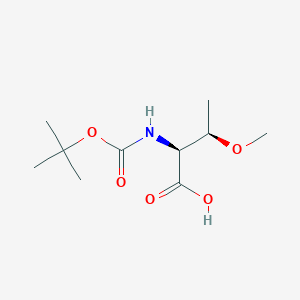

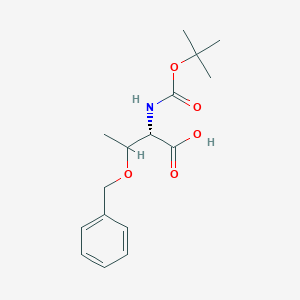

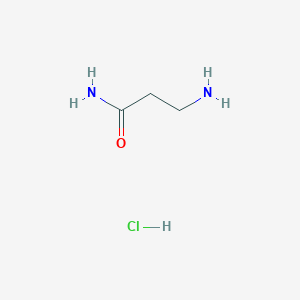

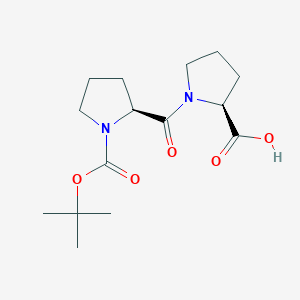

The molecular structure of “Boc-Lys(Ac)-OH” can be found in various chemical databases .Chemical Reactions Analysis

“Boc-Lys(Ac)-OH” undergoes deacetylation, removing the acetyl group from the lysine residue . This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule .Physical And Chemical Properties Analysis

“Boc-Lys(Ac)-OH” is a white to slight yellow to beige powder . It has a molecular weight of 288.34 g/mol . It is soluble in dimethylformamide (DMF) .Aplicaciones Científicas De Investigación

Histone Deacetylase (HDAC) Activity Assay

Boc-Lys(Ac)-OH is commonly used in commercial HDAC activity assay kits. These assays are crucial for studying the role of HDACs in gene expression, which has implications in cancer research and neurodegenerative diseases .

HDAC Substrate for Inhibitory Activity Screening

Researchers employ Boc-Lys(Ac)-OH in assays to screen compounds for HDAC inhibitory activity. This is an important step in the development of new drugs, particularly for cancer treatment .

Cell Permeability Studies

Boc-Lys(Ac)-OH derivatives are used to assess cell permeability. This application is vital in drug development to ensure that therapeutic compounds can enter cells effectively .

Mecanismo De Acción

Target of Action

Boc-Lys(Ac)-OH primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-Lys(Ac)-OH interacts with HDACs, which regulate the lysine acetylation status of proteins dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It is known that the compound is a colorimetric substrate for hdacs and is used in hdac activity assays . The binding kinetics of HDAC inhibitors, such as Boc-Lys(Ac)-OH, are time-dependent and correlate with on-target activity .

Result of Action

The result of Boc-Lys(Ac)-OH’s action is the inhibition of HDAC activity, leading to increased acetylation of histones and non-histone proteins . This can result in changes in gene expression, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of Boc-Lys(Ac)-OH can be influenced by the cellular environment. For example, it has been observed that malignant cell lines show high levels of HDAC activity, providing a selective environment for targeted cancer therapy .

Direcciones Futuras

“Boc-Lys(Ac)-OH” has been used in the development of a new prodrug strategy for selective cancer therapy . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents . The development of highly selective peptide linkers using unnatural amino acids is also a future direction .

Propiedades

IUPAC Name |

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKOUUAPSRCSNT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982132 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(Ac)-OH | |

CAS RN |

6404-26-8 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

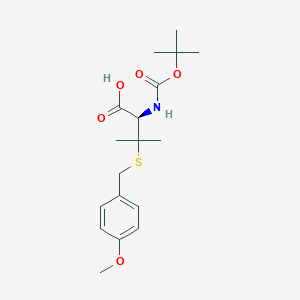

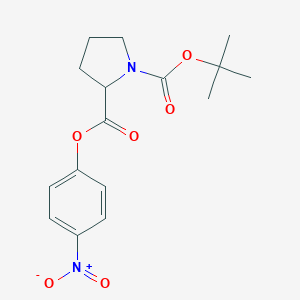

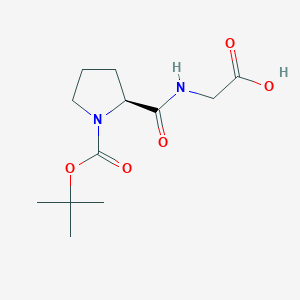

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)